Ortho-Substitution Lowers Lipophilicity
The ortho-substituted 4-(2-aminophenyl)butanoic acid has a computed XLogP3 value of 1.1, which is lower than that of its meta- (1.4) and para- (1.7) isomers [1]. This indicates a reduced lipophilicity, which is a critical parameter for solubility, membrane permeability, and potential off-target binding in a biological context. The difference in XLogP3 of 0.3 to 0.6 log units compared to its isomers is a quantifiable property that can influence the choice of scaffold in medicinal chemistry programs where logP optimization is a key objective [1][2][3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4-(3-aminophenyl)butanoic acid (1.4) and 4-(4-aminophenyl)butanoic acid (1.7) |
| Quantified Difference | 0.3 and 0.6 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific binding, which are key considerations for selecting a lead-like scaffold or a chemical probe.
- [1] PubChem. (2025). 4-(2-Aminophenyl)butanoic acid. PubChem CID 417330. National Library of Medicine. View Source
- [2] PubChem. (2025). 4-(3-aminophenyl)butanoic acid. PubChem CID 4429534. National Library of Medicine. View Source
- [3] PubChem. (2025). 4-(4-aminophenyl)butanoic acid. PubChem CID 27049. National Library of Medicine. View Source
